2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione

Descripción general

Descripción

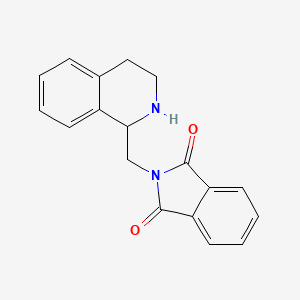

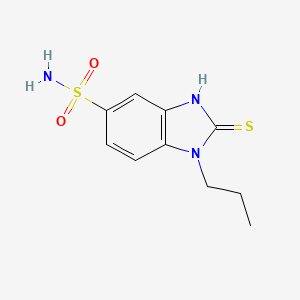

“2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 310451-86-6. It has a molecular weight of 292.34 . This compound is part of a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C18H16N2O2 . The InChI Code for this compound is 1S/C18H16N2O2/c21-17-14-7-3-4-8-15 (14)18 (22)20 (17)11-16-13-6-2-1-5-12 (13)9-10-19-16/h1-8,16,19H,9-11H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 292.34 . More specific physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Design

This compound is a derivative of tetrahydroisoquinoline, which is a scaffold found in many therapeutic agents. It has been studied for its potential biological activities, including its use in combating various infective pathogens and neurodegenerative disorders . The structural flexibility of the isoindoline moiety allows for the creation of analogs with enhanced biological activity, making it a valuable target in drug discovery.

Pharmacology

In pharmacological research, the compound’s analogs are explored for their effects on the central nervous system, particularly in the context of neurodegenerative diseases like Parkinson’s disease. Studies have shown that related tetrahydroisoquinoline compounds can influence neurotransmitter systems, which is crucial for developing treatments for neurological conditions .

Biochemistry

Biochemically, the compound can be used to study enzyme-substrate interactions due to its structural complexity. The isoindoline-1,3-dione system within the compound can serve as a mimic for substrates or inhibitors of various enzymes, aiding in the understanding of enzymatic mechanisms at a molecular level .

Materials Science

In materials science, the compound’s derivatives could be utilized in the synthesis of novel organic materials. Its rigid structure and potential for functionalization make it a candidate for creating new polymers or small molecule organic semiconductors, which are essential for electronic devices .

Chemical Engineering

From a chemical engineering perspective, the compound’s synthesis involves multi-step reactions that can be optimized for industrial-scale production. Its production process can serve as a case study for green chemistry principles, aiming to minimize waste and environmental impact while maximizing yield .

Environmental Science

The compound and its derivatives can be assessed for their environmental impact, particularly their biodegradability and potential toxicity. Understanding the environmental fate of such compounds is crucial for developing sustainable practices in both chemical manufacturing and disposal .

Mecanismo De Acción

Target of Action

It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, have diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Thiq-based compounds are known to interact with their targets in a way that can inhibit or promote certain biological activities

Biochemical Pathways

Thiq-based compounds are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

It is known that thiq-based compounds can exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature could be an important environmental factor affecting its stability.

Propiedades

IUPAC Name |

2-(1,2,3,4-tetrahydroisoquinolin-1-ylmethyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8,16,19H,9-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOHRYLFPGOMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50386063 | |

| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1,2,3,4-Tetrahydroisoquinolin-1-YL)methyl)isoindoline-1,3-dione | |

CAS RN |

310451-86-6 | |

| Record name | 2-[(1,2,3,4-Tetrahydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50386063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[(2,5-dimethoxyphenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one](/img/structure/B1334801.png)

![2-[(3-Bromobenzoyl)amino]-4-chlorobenzoic acid](/img/structure/B1334809.png)

![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)